Sofosbuvir Impurity J is a chemical compound identified as an impurity found in Sofosbuvir Fumarate. [] Its presence can impact the quality and safety of Sofosbuvir Fumarate, a medication used to treat Hepatitis C. []
Synthesis Analysis
The synthesis of Sofosbuvir Impurity J involves reacting Sofosbuvir Fumarate with a hydrogen peroxide solution. [] This reaction yields a crude product of 3-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cycloheptane[1,2-b]pyridine-11-alkenyl-)-1-piperidyl] methyl]}-1-propionic acid-5-picoline inner salt, which is the crude form of Sofosbuvir Impurity J. [] This crude product is then purified to obtain pure Sofosbuvir Impurity J. []
Molecular Structure Analysis
Unfortunately, the provided abstract from Semantic Scholar does not provide the exact molecular structure of Sofosbuvir Impurity J. It only mentions that the chemical structural formula is shown in formula (1) within the specification of the patent. []
Chemical Reactions Analysis
The primary chemical reaction involving Sofosbuvir Impurity J is its synthesis from Sofosbuvir Fumarate using hydrogen peroxide. [] The specific reaction conditions and parameters, such as temperature, concentration, and reaction time, are not detailed in the provided abstract. []
Mechanism of Action
The provided abstract focuses solely on the synthesis and detection of Sofosbuvir Impurity J, and does not offer insights into its potential mechanism of action. []
Applications
The primary application of Sofosbuvir Impurity J is its use as a reference standard in the qualitative and quantitative analysis of Sofosbuvir Fumarate. [] This analysis is crucial for controlling the quality of Sofosbuvir Fumarate and setting appropriate quality standards for its production and use. []
Related Compounds
Sofosbuvir
Compound Description: Sofosbuvir is an antiviral medication used to treat hepatitis C virus (HCV) infection. It is a direct-acting antiviral agent that inhibits the HCV NS5B RNA polymerase, which is essential for viral replication. [, , , , , , , , , , , , , , , , , , , , , , , ]
Ledipasvir
Compound Description: Ledipasvir is another antiviral drug used in combination with Sofosbuvir for treating HCV infection. It acts as an HCV NS5A inhibitor, targeting a different stage of the viral replication cycle. [, , , , , ]
GS-331007
Compound Description: GS-331007 is the major metabolite of Sofosbuvir. [] While its specific activity against HCV is not mentioned, its presence as a metabolite suggests it could be a relevant impurity in Sofosbuvir drug substances.
Methyl Ester of Sofosbuvir
Compound Description: This compound is a methyl ester derivative of Sofosbuvir, identified as a potential impurity in Sofosbuvir tablet formulations. [] Its specific biological activity is not discussed.
Ethyl Ester of Sofosbuvir
Compound Description: Similar to the methyl ester, the ethyl ester of Sofosbuvir is also identified as a potential impurity in Sofosbuvir tablet formulations. []
Compound Description: This compound, with a molecular weight of 416.08 and molecular formula C16H18FN2O8P, is an acid degradation product of Sofosbuvir. []
Compound Description: This compound, with a molecular weight of 453.13 and molecular formula C16H25FN3O9P, is a base degradation product of Sofosbuvir (Impurity-A). []
Compound Description: This compound, with a molecular weight of 411.08 and molecular formula C13H19FN3O9P, is another base degradation product of Sofosbuvir (Impurity-B). []
Compound Description: This compound, with a molecular weight of 527.15 and molecular formula C22H27FN3O9P, is a potential oxidative degradation product of Sofosbuvir. []
Ribavirin
Compound Description: Ribavirin is an antiviral medication used in combination with other drugs, including Sofosbuvir, for HCV treatment. [, , , , , , ]
Daclatasvir
Compound Description: Daclatasvir is another direct-acting antiviral agent used in combination with Sofosbuvir for HCV treatment. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ABT-724 is a dopamine D4 receptor agonist with an EC50 value of 12.4 nM in a FLIPR calcium flux assay using HEK293 cells expressing the human D4.4 receptor and Gαqo5.1 It is selective for dopamine D4 over D2 receptors at 10 μM. ABT-724 (0.03 μmol/kg) induces penile erections in 77% of male rats. It decreases mounting frequency and ejaculation latency and increases ejaculation frequency and copulatory efficacy in male rats when administered at a dose of 0.04 mg/kg. ABT-724 (0.16 and 0.64 mg/kg) decreases hyperactivity and exploratory behavior in the open field test in an adolescent spontaneously hypertensive rat (SHR) model of attention-deficit hyperactivity disorder (ADHD). Potent dopamine D4 receptor partial agonist (EC50 = 12.4 nM; 61% efficacy vs. dopamine). Has no agonist activity at D2 receptors (EC50 > 10 μM). Selective in rats in vivo; produces penile erection following i.c.v. administration; increases intracavernosal pressure and potentiates the proerectile effects of sildenafil following s.c. administration. Displays minimal side effects.
DMAB-anabaseine Dihydrochloride is a neuronal AChR partial agonist. Partial agonist at α7-containing neuronal nicotinic receptors and antagonist at α4β2 and other nicotinic receptors. Displays specific cognition-enhancing effects; improves long-term memory in rats.
Competitive NMDA receptor antagonist that displays moderate selectivity for NR2A-containing receptors (Ki values are 0.13, 0.47, 1.10 and 3.86 μM for NR2A, NR2B, NR2C and NR2D subunits respectively).
2'-MeCCPA is an adenosine A1 receptor agonist. It is selective for adenosine A1 over A2A and A3 receptors in radioligand binding assays (Kis = 1.8, 3,900 and 5,000 nM, respectively) and inhibits forskolin-induced activation of adenylyl cyclase in rat cortical membranes (IC50 = 13.1 nM). 2'-MeCCPA (2.5-5 mg/kg) increases tail flick latency in the hot plate test and inhibits formalin-induced late nocifensive behavior in rats. Potent and highly selective agonist at A1 adenosine receptors (Ki values are 3.3, 9580, 37600 and 1150 nM for human recombinant A1, A2A, A2B and A3 receptors respectively). Acts as a full agonist; inhibits forskolin-stimulated adenylyl cyclase activity in rat cortical membranes with an IC50 value of 13.1 nM.
15-deoxy-Delta(12,14)-prostaglandin J2 is a prostaglandin J derivative comprising prostaglandin J2 lacking the 15-hydroxy group and having C=C double bonds at the 12- and 14-positions. It has a role as a metabolite, an electrophilic reagent and an insulin-sensitizing drug. It is functionally related to a prostaglandin J2. It is a conjugate acid of a 15-deoxy-Delta(12,14)-prostaglandin J2(1-).